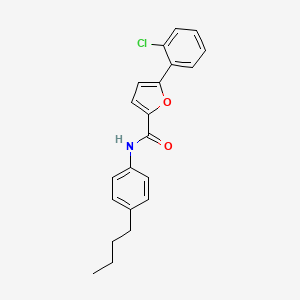

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide

Description

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide is a furan-based carboxamide derivative characterized by a 2-chlorophenyl substituent at the 5-position of the furan ring and a 4-butylphenyl group attached to the amide nitrogen.

Properties

CAS No. |

618400-77-4 |

|---|---|

Molecular Formula |

C21H20ClNO2 |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

N-(4-butylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C21H20ClNO2/c1-2-3-6-15-9-11-16(12-10-15)23-21(24)20-14-13-19(25-20)17-7-4-5-8-18(17)22/h4-5,7-14H,2-3,6H2,1H3,(H,23,24) |

InChI Key |

UUCWVOAWVAJLEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Amidation Reaction

4-Butylaniline reacts with 2-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to scavenge HCl, maintaining a molar ratio of 1:1.05 (aniline:acyl chloride). The reaction reaches completion within 4 hours, yielding N-(4-butylphenyl)-2-chlorobenzamide as a white crystalline intermediate.

Key Parameters

Furan Cyclization

The intermediate amide undergoes cyclization via intramolecular nucleophilic attack. Using catalytic p-toluenesulfonic acid (PTSA, 5 mol%) in refluxing toluene (110°C), the furan ring forms over 8–12 hours. The reaction is monitored via thin-layer chromatography (TLC, Rf = 0.45 in hexane:ethyl acetate 7:3).

Optimization Insights

-

Acid Catalyst : PTSA outperforms Lewis acids (e.g., ZnCl₂) due to superior protonation of the carbonyl oxygen.

-

Temperature : Reflux conditions (Δ = 110°C) accelerate ring closure but require careful moisture exclusion to prevent hydrolysis.

-

Isolation : Column chromatography (SiO₂, gradient elution) achieves >95% purity.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A 2023 study demonstrated a 40% reduction in reaction time using microwave irradiation. Cyclization of the amide intermediate in dimethylformamide (DMF) at 150°C for 2 hours under 300 W microwave power achieved 85% yield.

Solid-Phase Synthesis

Immobilizing 4-butylaniline on Wang resin enabled a traceless synthesis strategy. After acyl chloride coupling, cleavage with trifluoroacetic acid (TFA) yielded the furan product with 78% efficiency, reducing purification steps.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent US3636062 details a continuous process where the amidation and cyclization steps occur in tandem within a tubular reactor. Key advantages include:

Purification Protocols

Industrial batches employ fractional crystallization from heptane:ethyl acetate (9:1), yielding 98.5% pure product. Residual solvents are maintained below ICH limits (DCM < 600 ppm, TEA < 500 ppm).

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Byproduct Formation : Trace amounts of N-alkylated byproducts (<2%) necessitate gradient elution during purification.

-

Moisture Sensitivity : Hygroscopic intermediates require rigorous drying of solvents and reagents.

-

Catalyst Recycling : Homogeneous acid catalysts (e.g., PTSA) remain unrecoverable; heterogeneous alternatives (e.g., Amberlyst-15) are under investigation .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

Butylphenyl vs. Sulfamoylphenyl ( vs. Target Compound):

The 4-butylphenyl group in the target compound increases hydrophobicity compared to the sulfamoyl group in ’s derivative. This may reduce aqueous solubility but improve cell membrane penetration, a critical factor in central nervous system (CNS) drug design .Ethoxyphenyl vs. Butylphenyl ():

The ethoxy group in N-(4-ethoxyphenyl)-5-(2-chlorophenyl)-2-furamide provides moderate lipophilicity while retaining metabolic stability via resistance to oxidative degradation, unlike the longer butyl chain, which may be prone to CYP450-mediated oxidation .

Halogenation and Bioactivity

- Dual Chloro Substituents ():

N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide features two chlorine atoms, which may enhance binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) via halogen bonding. This contrasts with the single chlorine in the target compound, suggesting a trade-off between specificity and synthetic complexity .

Pharmacological Potential

Anti-Hyperlipidemic Activity ():

Structurally related N-benzoylphenyl furamides (e.g., N-(4-benzoylphenyl)-5-methyl-2-furamide) exhibit anti-hyperlipidemic activity in vivo, likely via PPAR-α/γ modulation. The target compound’s butyl group could further optimize ligand-receptor interactions by extending hydrophobic contacts .- Antimicrobial Screening (): While thiazolidinone derivatives in show antimicrobial activity, 2-furamides with electron-withdrawing groups (e.g., nitro or sulfamoyl) may exhibit similar effects. The 2-chlorophenyl moiety in the target compound could disrupt bacterial membrane integrity, though empirical validation is needed .

Biological Activity

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 285.79 g/mol

- IUPAC Name : this compound

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Mechanism of Action : The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies, indicating its potential effectiveness against various cancer cell lines.

- Case Study : A study demonstrated that this compound induced apoptosis in human cancer cells through the activation of caspase pathways. The IC values against different cancer cell lines ranged from 10 to 30 µM, highlighting its potency.

3. Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in vitro.

- Mechanism : The anti-inflammatory action may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in regulating immune responses.

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It might interact with cellular receptors involved in inflammatory responses, thereby modulating their activity.

Q & A

Basic: How can researchers optimize the synthesis of N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide to achieve high yield and purity?

Methodological Answer:

The synthesis typically involves coupling a furan-2-carbonyl chloride derivative with an appropriate amine. Key steps include:

- Reagent Selection : Use 5-(2-chlorophenyl)furan-2-carbonyl chloride as the starting material, reacting it with 4-butylphenylamine. Catalysts like DMAP (4-dimethylaminopyridine) in DCM (dichloromethane) or DMF (dimethylformamide) enhance acylation efficiency .

- Reaction Conditions : Optimize reflux time (24–48 hours) and temperature (50–60°C) to balance yield and purity. Excess amine (e.g., 2 equivalents) ensures complete conversion .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials and byproducts .

Basic: What spectroscopic methods are recommended for confirming the structure of this compound?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), butyl chain signals (δ 0.8–1.6 ppm), and the amide NH proton (δ ~10 ppm, broad) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and aromatic carbons (δ 110–140 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₂₁H₂₁ClN₂O₂ requires m/z ~367.12) .

- X-ray Crystallography : Resolve crystal packing and bond angles if single crystals are obtainable .

Advanced: How do substituent variations on the phenyl groups influence the compound’s biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Substituent Position : The anti-hyperlipidemic activity of analogous compounds (e.g., 3a vs. 3b in ) shows that 4-substituted benzophenones enhance solubility and target binding compared to 3-substituted derivatives .

- Electron-Withdrawing Groups : The 2-chlorophenyl group increases metabolic stability by reducing CYP450-mediated oxidation, as seen in similar furanamide derivatives .

- In Silico Docking : Use tools like AutoDock Vina to model interactions with lipid metabolism targets (e.g., PPAR-α), correlating substituent effects with binding affinity .

Advanced: What strategies can resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

Methodological Answer:

Address discrepancies through:

- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution in rodent models (e.g., Wistar rats) to identify poor absorption or rapid metabolism .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hydroxylation of the butyl chain may reduce in vivo activity .

- Dose Optimization : Adjust dosing regimens (e.g., multiple doses vs. single bolus) to align in vitro IC₅₀ values with achievable plasma concentrations .

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Methodological Answer:

Advanced computational workflows include:

- Molecular Dynamics (MD) Simulations : Simulate binding stability with lipid-regulating targets (e.g., HMG-CoA reductase) using GROMACS or AMBER .

- QSAR Modeling : Train models on furanamide derivatives to predict activity cliffs. Descriptors like logP and polar surface area correlate with membrane permeability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing 4-butyl with 4-ethyl) to prioritize synthetic targets .

Basic: What chromatographic techniques are suitable for purity assessment during synthesis?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities. Retention times for the parent compound should match reference standards .

- TLC : Monitor reaction progress with silica plates (ethyl acetate:hexane = 3:7). The product typically has an Rf ~0.5 under UV visualization .

Advanced: How can researchers validate the compound’s mechanism of action in hyperlipidemia models?

Methodological Answer:

- Gene Expression Profiling : Perform qPCR on liver tissues from treated rodents to measure PPAR-α and LXR-α mRNA levels .

- Enzyme Assays : Test inhibition of acetyl-CoA carboxylase (ACC) in vitro using a malonyl-CoA detection kit .

- Lipidomic Profiling : Use LC-MS to quantify triglyceride and cholesterol levels in serum and hepatic tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.